N,N-二乙基-3-(三甲氧基硅烷基)丙烷-1-胺

描述

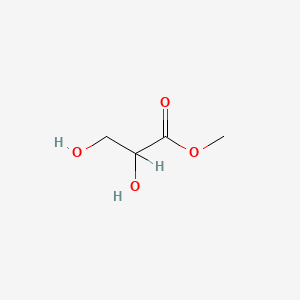

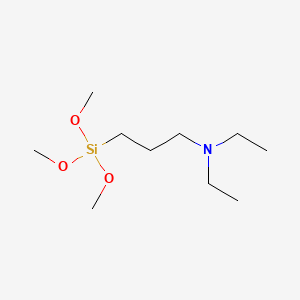

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a useful research compound. Its molecular formula is C10H25NO3Si and its molecular weight is 235.4 g/mol. The purity is usually 95%.

The exact mass of the compound (N,N-Diethyl-3-aminopropyl)trimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (N,N-Diethyl-3-aminopropyl)trimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (N,N-Diethyl-3-aminopropyl)trimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环氧化催化剂

该化合物可以与介孔二氧化钛-二氧化硅混合氧化物共价键合,用作环氧化催化剂 。环氧化是生产许多重要化学品(包括医药和聚合物)的关键过程。

CO2捕获

当固定在介孔二氧化硅(SBA-15)上时,该化合物可用作吸附剂以捕获CO2 。在气候变化的背景下,该应用尤其重要,因为它可能有助于减少排放到大气中的CO2量。

聚合

通过使用BPO作为引发剂,以高转化率通过本体聚合制备了一系列包含不同浓度的二甲基乙二醇二甲基丙烯酸酯(EGDMA)作为交联剂的3-(三甲氧基硅烷基)丙基甲基丙烯酸酯/N-乙烯基吡咯烷酮(TMSPM/NVP)干凝胶 。共聚物通过FTIR表征。

水凝胶形成

TMSPM/NVP干凝胶可以在去离子水中膨胀至平衡,形成水凝胶 。水凝胶具有广泛的应用,包括药物递送系统、组织工程支架和隐形眼镜。

材料科学

制备的水凝胶的性能符合应用于隐形眼镜的材料的标准性能 。这表明该化合物可用于隐形眼镜的生产。

热性能

作用机制

Target of Action

N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine, also known as (N,N-Diethyl-3-aminopropyl)trimethoxysilane or [3-(Diethylamino)propyl]trimethoxysilane, primarily targets mesoporous titania–silica mixed oxides . These mixed oxides are used in various chemical processes, including epoxidation catalysts .

Mode of Action

The compound interacts with its targets by forming covalent bonds . Specifically, N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine is covalently bonded to the mesoporous titania–silica mixed oxides . This bonding enhances the functionality of the mixed oxides, enabling them to act as effective epoxidation catalysts .

Biochemical Pathways

The primary biochemical pathway affected by N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine involves the process of epoxidation . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms. The compound’s interaction with the mesoporous titania–silica mixed oxides enhances their ability to catalyze this reaction .

Result of Action

The molecular and cellular effects of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine’s action primarily involve the enhancement of epoxidation reactions . By covalently bonding to mesoporous titania–silica mixed oxides, the compound increases their catalytic activity, leading to more efficient epoxidation processes .

Action Environment

The action, efficacy, and stability of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture . Therefore, it needs to be stored and handled in a dry environment to maintain its reactivity and effectiveness. Additionally, the compound’s reactivity may also be influenced by the presence of other chemicals in its environment.

生化分析

Biochemical Properties

(N,N-Diethyl-3-aminopropyl)trimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the immobilization of biomolecules. It can covalently bond to mesoporous titania-silica mixed oxides, acting as an epoxidation catalyst . Additionally, it can be immobilized on mesoporous silicas (SBA-15) to serve as adsorbents for capturing CO2 . The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes that enhance the efficiency of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (N,N-Diethyl-3-aminopropyl)trimethoxysilane can change over time due to its stability and degradation. The compound is known to react slowly with moisture and water, which can affect its long-term stability . Studies have shown that prolonged exposure to (N,N-Diethyl-3-aminopropyl)trimethoxysilane can lead to gradual changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are important considerations for researchers using this compound in long-term experiments.

属性

IUPAC Name |

N,N-diethyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-6-11(7-2)9-8-10-15(12-3,13-4)14-5/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDHYRXZZNDOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068275 | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-80-3 | |

| Record name | 3-(Diethylamino)propyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-(trimethoxysilyl)-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-3-(TRIMETHOXYSILYL)-1-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE2ARR677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does [3-(Diethylamino)propyl]trimethoxysilane contribute to the properties of mesoporous silicas?

A1: [3-(Diethylamino)propyl]trimethoxysilane (DN-MTS) is a key player in introducing basicity to mesoporous silicas. [] The molecule achieves this through its amine group, which can act as a base in chemical reactions. Researchers utilize DN-MTS to modify the surface of mesoporous silicas synthesized using castor oil as a templating agent. [] This functionalization process is confirmed through various characterization techniques like X-ray photoelectron spectroscopy (XPS) and diffuse reflectance infrared fourier transform spectroscopy (DRIFTS). [] The resulting amine-functionalized mesoporous silicas demonstrate catalytic activity in transesterification reactions, with the DN-MTS modification leading to the highest conversion rates compared to other amine silanes. []

Q2: What makes [3-(Diethylamino)propyl]trimethoxysilane a suitable choice for creating basic supports in organic synthesis?

A2: The structure of [3-(Diethylamino)propyl]trimethoxysilane makes it ideal for anchoring onto silica gel, creating a basic support for organic reactions. [] The trimethoxysilane group readily reacts with the silica surface, forming strong Si-O-Si bonds. This covalent attachment ensures the amine group is effectively displayed on the support's surface, ready to participate in reactions. Researchers observed that using a [3-(Diethylamino)propyl]trimethoxysilane-modified silica support in nitroaldol reactions offered a greener alternative to traditional methods. [] The immobilized amine can act as a base, promoting the reaction between aldehydes and nitroalkanes.

Q3: Are there any comparative studies highlighting the effectiveness of [3-(Diethylamino)propyl]trimethoxysilane modifications?

A3: Yes, studies have compared different amine silanes for functionalizing silica supports. Research shows that [3-(Diethylamino)propyl]trimethoxysilane modifications resulted in higher conversions of starting materials in nitroaldol reactions compared to other amine silanes. [] This difference in reactivity can be attributed to the specific structure and basicity of the diethylamino group present in DN-MTS.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。